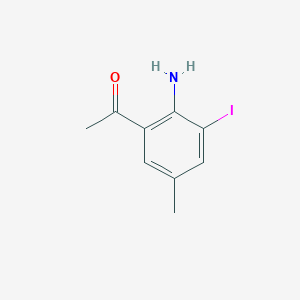![molecular formula C30H22O11 B12842579 2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione is a complex organic compound known for its multiple hydroxyl groups and unique bichroman structure. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids or bases to facilitate the formation of the bichroman structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product. Advanced purification methods such as recrystallization or chromatography are employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into less oxidized forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they may be replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydroxy derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polyphenolic structures in various chemical environments.
Biology
Biologically, 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione is investigated for its potential antioxidant properties. Its multiple hydroxyl groups can scavenge free radicals, making it a candidate for studies related to oxidative stress and cellular protection.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its antioxidant activity suggests possible applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Industry
Industrially, this compound may be used in the development of new materials or as an additive in products requiring antioxidant properties. Its stability and reactivity make it suitable for various applications in the chemical and pharmaceutical industries.
作用机制
The mechanism by which 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity involves molecular targets such as reactive oxygen species (ROS) and pathways related to cellular redox balance.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties but a different structural framework.
Epigallocatechin gallate (EGCG): Found in green tea, known for its potent antioxidant activity.
Resveratrol: A polyphenolic compound with antioxidant and anti-inflammatory properties.
Uniqueness
What sets 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione apart is its bichroman structure, which provides a unique arrangement of hydroxyl groups. This structure may confer distinct reactivity and stability compared to other polyphenolic compounds, making it a valuable subject for further research and application development.
属性
分子式 |
C30H22O11 |
|---|---|
分子量 |
558.5 g/mol |
IUPAC 名称 |
8-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O11/c31-14-4-1-12(2-5-14)22-11-21(38)24-19(36)10-20(37)26(30(24)40-22)27-28(39)25-18(35)8-15(32)9-23(25)41-29(27)13-3-6-16(33)17(34)7-13/h1-10,22,27,29,31-37H,11H2 |
InChI 键 |
BTRRHXATSDHYNW-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)C6=CC=C(C=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


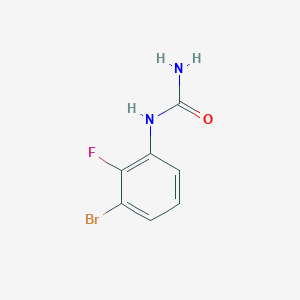

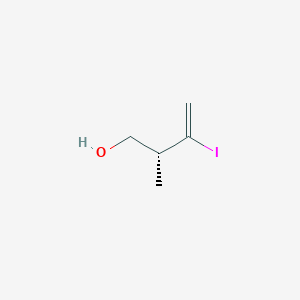

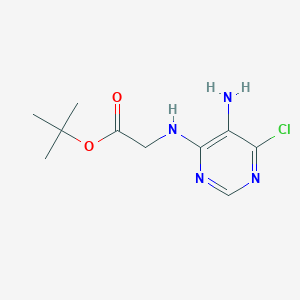


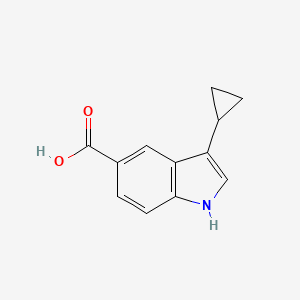
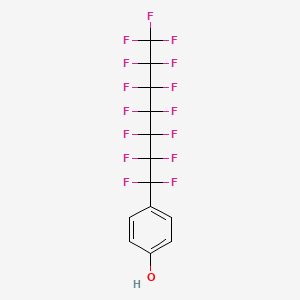


![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
